The Discovery and Synthesis of Dorzolamide Hydrochloride: A Technical Guide
The Discovery and Synthesis of Dorzolamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dorzolamide hydrochloride, marketed under the trade name Trusopt®, is a potent topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension.[1][2][3] Its development marked a significant advancement in ophthalmology, offering a targeted approach to lowering intraocular pressure (IOP) with a favorable side-effect profile compared to systemic carbonic anhydrase inhibitors.[4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of dorzolamide hydrochloride, tailored for professionals in drug development and research.
Discovery and Development
Dorzolamide was developed by Merck and was the first carbonic anhydrase inhibitor to be a product of structure-based drug design, receiving its market introduction in 1995.[4] The goal was to create a topically active agent that could circumvent the systemic side effects associated with orally administered carbonic anhydrase inhibitors like acetazolamide.[4] By focusing on the enzyme's active site, researchers were able to design a molecule with high specificity and potency for carbonic anhydrase II (CA-II), the primary isoenzyme found in the ciliary processes of the eye.[2][3][5]
Mechanism of Action
Dorzolamide hydrochloride lowers intraocular pressure by inhibiting carbonic anhydrase II in the ciliary body of the eye.[1][6] This enzyme is crucial for the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[3] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The formation of bicarbonate ions is a key step in aqueous humor secretion. By inhibiting this process, dorzolamide reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.[1][3][5]
Synthesis of Dorzolamide Hydrochloride
The synthesis of dorzolamide hydrochloride is a multi-step process that has been described in various patents. A common route involves the use of a chiral starting material to ensure the desired stereochemistry of the final product. The following is a representative synthesis scheme and experimental protocol compiled from patent literature.
Synthesis Workflow
Experimental Protocols
The following protocols are adapted from patent literature and represent key steps in the synthesis of dorzolamide hydrochloride.
Step 1: Preparation of the Aminated Intermediate [1]
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A solution of 4-(R)-hydroxy-5,6-dihydro-6-(S)-methyl-4H-thieno[2,3-b]thiopyran-7,7-dioxide (Formula II) in anhydrous tetrahydrofuran (THF) is prepared.
-
The solution is cooled to approximately -20°C.
-
Triethylamine is added gradually while maintaining the temperature.
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A solution of α-toluenesulfonyl chloride in anhydrous THF is then added in portions under an inert atmosphere, maintaining the temperature at -18°C.
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The reaction mixture is stirred, and the resulting triethylamine hydrochloride salt is filtered off.
-
A solution of ethylamine in THF is added to the filtrate, and the mixture is stirred.
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The reaction is worked up by adding water and extracting with ethyl acetate.
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The organic phase is washed, and hydrochloric acid is added to precipitate the hydrochloride salt of the aminated intermediate (Formula IV).
Step 2: Sulfonamide Formation [1]
-
The aminated intermediate (Formula IV) is added in portions to fuming sulfuric acid (20%) cooled to -7°C, with the temperature allowed to rise to 20-25°C.
-
The reaction mixture is stirred for an extended period (e.g., 22 hours) at room temperature.
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Thionyl chloride is added, and the mixture is heated to 60-65°C and stirred for approximately 24 hours.
-
The reaction mixture is then carefully quenched and worked up to isolate the crude dorzolamide.
Step 3: Purification and Hydrochloride Salt Formation [1][2]
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The crude dorzolamide is dissolved in a suitable solvent such as water.
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The pH is adjusted to the basic range (e.g., 8.0-8.5) with aqueous ammonia to form a slurry.
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The free base is extracted with ethyl acetate.
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The combined organic phases are concentrated by vacuum distillation.
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The residue is redissolved in ethyl acetate, and a solution of hydrogen chloride in ethanol is added to precipitate the dorzolamide hydrochloride salt.
-
The slurry is cooled and stirred to ensure complete precipitation.
-
The product is collected by filtration, washed with ethyl acetate, and dried under vacuum.
-
Further purification can be achieved by recrystallization from water.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₂O₄S₃·HCl | [5] |
| Molecular Weight | 360.9 g/mol | [5][7] |
| Melting Point | ~264°C | [5][8] |
| Appearance | White to off-white crystalline powder | [5][8] |
| Solubility | Soluble in water, slightly soluble in methanol and ethanol | [5][8] |
Pharmacological Data
| Parameter | Value | Isoenzyme | Reference |
| IC₅₀ | 0.18 nM | Carbonic Anhydrase II | [9] |
| IC₅₀ | 600 nM | Carbonic Anhydrase I | [9] |
| IC₅₀ | 6.9 nM | Carbonic Anhydrase IV | |
| Ki | 1.9 nM | Carbonic Anhydrase II | |
| Ki | 31 nM | Carbonic Anhydrase IV |
Conclusion
Dorzolamide hydrochloride remains a cornerstone in the medical management of glaucoma. Its development through structure-based drug design represents a triumph of modern medicinal chemistry. The synthetic routes, while complex, are well-established and allow for the production of this critical medication. This guide has provided a comprehensive overview of the discovery, mechanism, and synthesis of dorzolamide hydrochloride, offering valuable insights for researchers and professionals in the pharmaceutical sciences.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US20060155132A1 - Method of making dorzolamide hydrochloride - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]
- 4. jopcr.com [jopcr.com]
- 5. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key intermediate of dorzolamide hydrochloride and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN111233887A - Synthesis process of dorzolamide hydrochloride intermediate - Google Patents [patents.google.com]
- 8. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
